![molecular formula C12H23N7O3S B3011834 4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine CAS No. 2034357-94-1](/img/structure/B3011834.png)
4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine
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Overview
Description
The compound “4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine” is a complex organic molecule that contains several functional groups. These include a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms, and a morpholine ring, which is a six-membered ring with one oxygen atom and one nitrogen atom . The molecule also contains dimethylamino and dimethylsulfamoylamino groups .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine and morpholine rings would give the molecule a certain degree of rigidity . The electron-donating dimethylamino group could potentially have an impact on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For example, the amino groups could potentially participate in reactions with acids or electrophiles . The triazine ring could also potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino groups and the potentially aromatic triazine ring could influence its solubility, boiling point, melting point, and other physical properties .Scientific Research Applications
- N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are versatile reagents that can deliver their own H, C, N, and O atoms for the synthesis of various compounds .
- Under aerobic conditions, copper(II) mediates the cyanation of (hetero)arenes by combining DMF and ammonium iodide .
- Radical fragmentation of DMF has been extensively studied .
- For example, 4-ethyl pyridine undergoes radical fragmentation to yield a mixture of 4-ethyl-N,N-dimethylpicolinamide and N-((4-ethylpyridin-2-yl)methyl)-N-methylformamide .
- N,N-dimethylfluorosulfonamide (DMFSA) has been proposed as an electrolyte solvent to inhibit aluminum corrosion in LiTFSI-based electrolytes .
Amination and Amidation Reactions
Cyanation Reactions
Fragmentation Chemistry
Electrolyte Solvent for Lithium Batteries
Synthon for Functional Group Transformations
Future Directions
properties
IUPAC Name |
4-[4-(dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N7O3S/c1-17(2)11-14-10(9-13-23(20,21)18(3)4)15-12(16-11)19-5-7-22-8-6-19/h13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKLLHYPNLPZHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(dimethylsulfamoyl)amino]methyl}-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine |
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